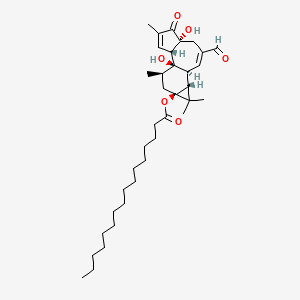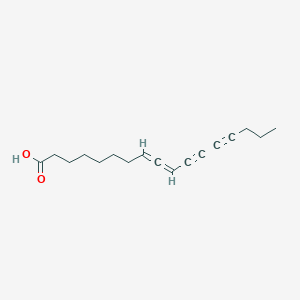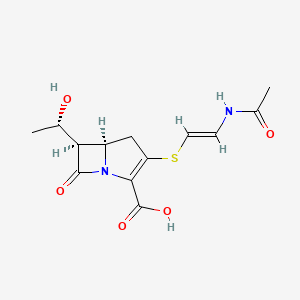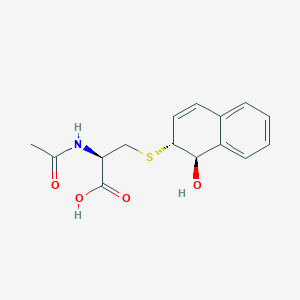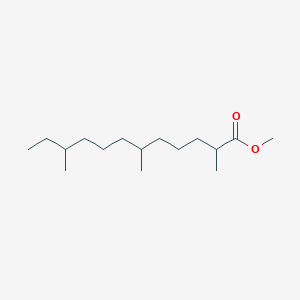
Formyl 2,6,10-trimethyl-dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formyl 2,6,10-trimethyl-dodecanoate is a sesquiterpenoid.
Applications De Recherche Scientifique
Combustion Properties
- 2,6,10-trimethyl dodecane has been studied as a synthetic fuel candidate, particularly for its combustion characteristics. Experiments have shown that its Derived Cetane Number (DCN) and Hydrogen/Carbon (H/C) ratio are close to those of synthetic aviation fuels, making it a promising alternative for aviation kerosene or diesel due to its lower freezing point and higher cetane number (Won et al., 2014).
Chemical Kinetic Modeling
- A comprehensive chemical kinetic model for 2,6,10-trimethyl dodecane has been developed, providing insights into its potential for designing and optimizing internal combustion engines and propulsion systems. This model has been validated against experimental data including ignition delay time, flow reactor, and laminar flame speeds (Yu, Gou, & Yu, 2020).
Occurrence in Natural Sources
- 2,6,10-trimethyl-7-(3-methylbutyl)-dodecane and related hydrocarbons have been identified in the green alga Enteromorpha prolifera and various marine sediments. These findings suggest a potential algal origin for some highly branched sedimentary compounds (Rowland et al., 1985).
Potential in Thermal Heat Storage
- Research has explored the use of compounds like dodecanol, which are structurally similar to Formyl 2,6,10-trimethyl-dodecanoate, for preparing composite phase change materials (PCM) for thermal heat storage in buildings. This could significantly impact energy consumption in buildings (Memon et al., 2013).
Propriétés
Nom du produit |
Formyl 2,6,10-trimethyl-dodecanoate |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
methyl 2,6,10-trimethyldodecanoate |
InChI |
InChI=1S/C16H32O2/c1-6-13(2)9-7-10-14(3)11-8-12-15(4)16(17)18-5/h13-15H,6-12H2,1-5H3 |
Clé InChI |
CYGVOXJONVUXQO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)CCCC(C)C(=O)OC |
Synonymes |
methyl 2,6,10-trimethyldodecanoate methyl TMDD |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



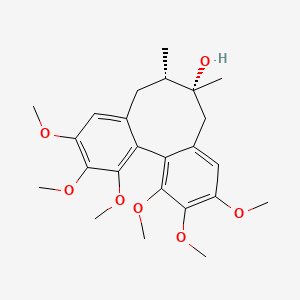
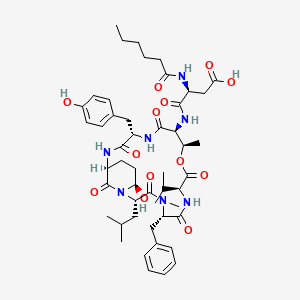
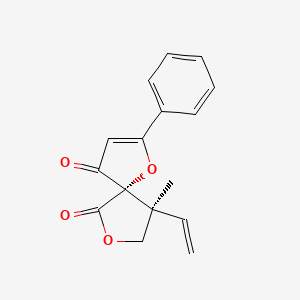
![4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide](/img/structure/B1245912.png)
![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)
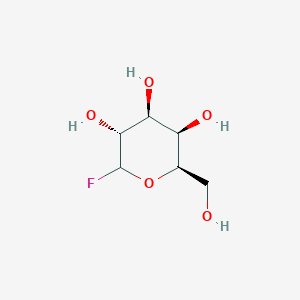
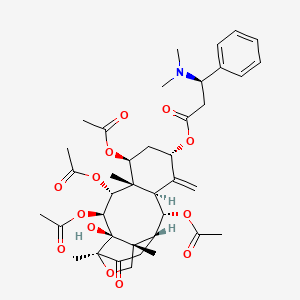
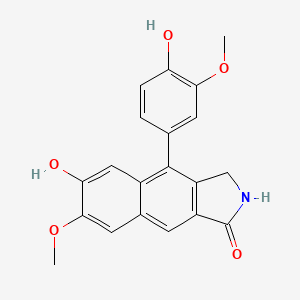
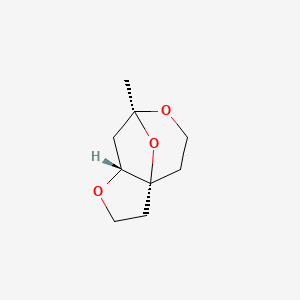
![(4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol](/img/structure/B1245926.png)
